molecular formula C20H34O2 B1233437 Larixol

Larixol

Cat. No.: B1233437
M. Wt: 306.5 g/mol
InChI Key: CLGDBTZPPRVUII-USQYZIDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Larixol is a labdane-type diterpenoid compound that is widely recognized for its applications in organic synthesis. It is primarily derived from the oleoresin of the European larch (Larix decidua Mill.). The compound has garnered significant attention due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Larixol can be synthesized through various methods. One common approach involves the isolation of larixyl acetate from the oleoresin of European larch, followed by saponification to yield this compound . Another method includes the oxidation of this compound with chromic acid mixture, forming various derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from larch trees, followed by purification processes to isolate this compound and its derivatives. The process may include steps such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Larixol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Larixol exerts its effects by targeting specific molecular pathways. It acts as an inhibitor of the formyl peptide receptor, disrupting the interaction between the βγ subunit of the Gi protein and downstream effectors. This inhibition leads to a reduction in superoxide anion production, chemotaxis, and granular release in neutrophils . Additionally, this compound inhibits the phosphorylation of Src kinase, ERK1/2, p38, and AKT, which are critical for immune responses .

Comparison with Similar Compounds

Larixol is often compared with other labdane-type diterpenoids, such as larixyl acetate and other diterpenes. Its unique properties include its specific inhibitory effects on the formyl peptide receptor and its ability to modulate various signaling pathways . Similar compounds include:

This compound’s distinct chemical structure and versatile applications make it a valuable compound in various fields of scientific research and industry.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1S)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15?,16-,17?,19+,20?/m0/s1

InChI Key

CLGDBTZPPRVUII-USQYZIDUSA-N

Isomeric SMILES

CC1(CCCC2(C1[C@H](CC(=C)C2CC[C@@](C)(C=C)O)O)C)C

SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

Synonyms

larixol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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